N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F7N3O2/c1-29-17(31-13-4-2-3-10(9-13)18(21,22)23)14(15(28-29)19(24,25)26)16(30)27-12-7-5-11(20)6-8-12/h2-9H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAGIDGJXMURQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C16H17F4N3O
- Molecular Weight: 373.33 g/mol
Its structure features a pyrazole core substituted with fluorinated phenyl groups, which is known to enhance biological activity through improved lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Enzymatic Activity: The trifluoromethyl groups enhance the compound's ability to interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and increased efficacy.
- Cell Cycle Arrest and Apoptosis Induction: Studies have shown that similar pyrazole derivatives can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines through the activation of caspase pathways .
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
The presence of electron-withdrawing groups (EWGs) like trifluoromethyl has been shown to enhance the potency against various cancer cell lines compared to non-fluorinated analogs.
Case Studies
- Study on MCF-7 Breast Cancer Cells:
- Inhibition of Carbonic Anhydrases:
Comparison with Similar Compounds
Structural Analogs in Pyrazole/Carboxamide Families
Dihydro Pyrazolines
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share a pyrazole core but differ in saturation (dihydro vs. fully unsaturated).
Thieno-Pyrazole Hybrids
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide () replaces the phenoxy group with a thieno ring. This modification introduces sulfur-mediated electronic effects and may alter steric bulk, impacting interactions with hydrophobic enzyme pockets .
Sulfonamide Derivatives
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide () incorporates a sulfonamide group instead of a phenoxy substituent. Sulfonamides enhance water solubility but may reduce membrane permeability compared to the trifluoromethylphenoxy group in the target compound .
Trifluoromethyl Groups
The dual -CF₃ groups in the target compound contribute to high electronegativity and metabolic resistance.
Phenoxy vs. Urea Linkages
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide () uses a urea linkage instead of a phenoxy group. Urea derivatives offer additional hydrogen-bonding sites, which may enhance receptor interactions but increase polarity, affecting blood-brain barrier penetration .
Enzyme Inhibition
Razaxaban (), a Factor Xa inhibitor, shares the trifluoromethylpyrazole-carboxamide scaffold. However, its 3'-aminobenzisoxazole P(1) ligand confers higher selectivity (>1,000-fold over trypsin) compared to the target compound’s phenoxy group, which may prioritize different binding interactions .
Receptor Binding
Compounds like 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]‑4‑yl}methyl)‑1H‑pyrazole‑4-carboxamide () were evaluated in calcium mobilization assays (EC₅₀ = 10–100 nM for NTS1/NTS2 receptors). The target compound’s trifluoromethylphenoxy group may similarly modulate ion channel or GPCR activity, but direct comparative data are lacking .
Pharmacokinetic and Physicochemical Properties
*Estimated based on substituent contributions.
- Metabolic Stability : -CF₃ groups resist oxidative metabolism, contrasting with compounds like N-(3-chlorophenyl)carbamate derivatives (), where ester linkages may confer susceptibility to hydrolysis .
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are employed to prepare N-(4-fluorophenyl)pyrazole-4-carboxamide derivatives?
- Methodology : Synthesis typically involves condensation of substituted phenyl precursors with pyrazole intermediates. For example, describes a multi-step process starting from 5-phenyl-1-pentanol, utilizing Knoevenagel condensation and nucleophilic substitution reactions to introduce fluorophenyl and trifluoromethyl groups. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
- Step 2 : Introduction of the 3-(trifluoromethyl)phenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Carboxamide formation using coupling agents (e.g., HATU or EDCI) to react the pyrazole carboxylic acid with 4-fluoroaniline .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluorophenyl groups. Chemical shifts for -CF₃ typically appear at ~-60 to -65 ppm .
- X-ray Crystallography : Single-crystal analysis (as in ) resolves bond lengths and angles, particularly for the pyrazole ring and substituent orientations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₀H₁₄F₇N₃O₂: 497.09 g/mol) .
Q. What methods optimize solubility for in vitro assays given its hydrophobicity?
- Strategies :
- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain bioactivity while minimizing solvent toxicity .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance aqueous dispersion .
- Salt Formation : Introduce ionizable groups (e.g., via carboxylate or amine salts) to improve polarity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target binding affinity?
- Structure-Activity Relationship (SAR) Insights :
-
Fluorine Substitution : Fluorophenyl groups enhance metabolic stability and membrane permeability compared to chlorophenyl analogs due to increased electronegativity and reduced steric hindrance .
-
Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenoxy group (vs. para-substitution) improves π-π stacking with hydrophobic enzyme pockets, as shown in kinase inhibition assays .
- Experimental Design :
-
Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., carbonic anhydrase isoforms) .
-
In Vitro Profiling : Compare IC₅₀ values against analogs in enzymatic assays (Table 1).
Table 1 : Comparative bioactivity of pyrazole-4-carboxamide derivatives
Substituent (R) Target Enzyme IC₅₀ (nM) Reference 4-Fluorophenyl CA IX 12.3 4-Chlorophenyl CA IX 28.7 3-Trifluoromethylphenoxy EGFR-TK 5.9
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Root Cause Analysis :
- Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy. Use LC-MS to identify metabolites in liver microsomes .
- Tissue Distribution : Poor pharmacokinetics (e.g., low Cmax in plasma) can be addressed via PEGylation or prodrug strategies .
- Mitigation :
- Pharmacokinetic Optimization : Conduct ADME studies with radiolabeled compound (¹⁴C) to track bioavailability .
Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?
- Protocol :
- Solvent Selection : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C to promote nucleation .
- Additives : Introduce trace amounts of diethyl ether to reduce crystal defects .
- Validation : Check diffraction quality (R factor ≤ 0.06) and thermal stability (TGA/DSC) .
Q. Which orthogonal techniques validate compound purity ≥98% for pharmacological studies?
- Quality Control Workflow :
- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), retention time 12.3 min .
- Elemental Analysis : Match calculated vs. observed C, H, N, F content (e.g., %C: 48.29; Observed: 48.15) .
- Karl Fischer Titration : Ensure water content <0.5% .
Key Challenges and Methodological Considerations
- Synthetic Yield Optimization : Low yields in SNAr steps (e.g., 30–40%) may require microwave-assisted synthesis to reduce reaction time .
- Fluorine-Specific Artifacts : ¹⁹F NMR signals can split due to rotameric forms; use elevated temperatures (50°C) to coalesce peaks .
- Data Reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves in DMF) is critical for trifluoromethylation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
